Substrate Affinity for Human Mevalonate Diphosphate Decarboxylase (hMDD) vs. a Potent Competitive Inhibitor
Recombinant human MDD exhibits a Km of 28.9 ± 3.3 μM for (R,S)-mevalonate diphosphate (the target compound), whereas the fluorinated analog 6-fluoromevalonate 5-diphosphate acts as a competitive inhibitor with a Ki of 62 ± 5 nM, representing a 466-fold higher affinity [1]. This stark difference means that the target compound is the physiologically relevant substrate for studying normal catalytic turnover, while the fluorinated analog is the preferred tool for potent enzyme inhibition.
Ki = 62 ± 5 nM (6-fluoro analog)
466-fold tighter inhibitor binding
| Evidence Dimension | Enzyme binding affinity (Km vs Ki) |
|---|---|
| Target Compound Data | Km = 28.9 ± 3.3 μM (hMDD, (R,S)-mevalonate diphosphate) |
| Comparator Or Baseline | 6-Fluoromevalonate 5-diphosphate, Ki = 62 ± 5 nM |
| Quantified Difference | 466-fold tighter binding by the inhibitor |
| Conditions | Recombinant human MDD, pH 7.0-8.0, 30°C, spectrophotometric assay |
Why This Matters
For mechanistic studies requiring normal substrate turnover, CAS 1492-08-6 avoids the artefactual ultra-tight binding of fluorinated inhibitors, while inhibitor studies require the 466-fold more potent analog.
- [1] Voynova, N.E., Fu, Z., Battaile, K.P., Herdendorf, T.J., Kim, J.J., Miziorko, H.M. (2008) Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure. Arch Biochem Biophys 481(2): 169-176. DOI: 10.1016/j.abb.2008.10.009 View Source
